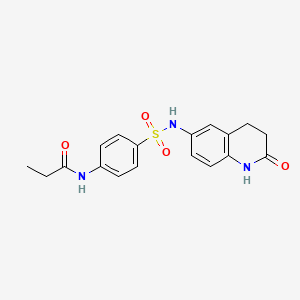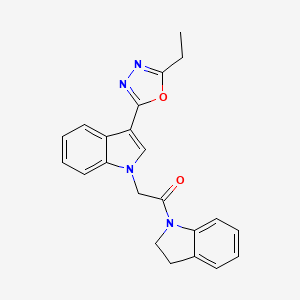![molecular formula C28H20BrN3O2 B11267114 2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11267114.png)
2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is a complex organic compound with a unique structure that includes both azo and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE typically involves a multi-step process. The initial step often includes the formation of the azo compound through a diazotization reaction, where aniline derivatives react with nitrous acid to form diazonium salts. These salts then undergo coupling reactions with phenolic compounds to form the azo linkage.
Subsequent steps involve the formation of the imine and ester groups. The imine formation can be achieved through a condensation reaction between an aldehyde and an amine. The esterification process involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, such as sulfuric acid, to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to facilitate the reactions under milder conditions, reducing energy consumption and production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds where the bromine atom is replaced by other functional groups.
Scientific Research Applications
2-[(E)-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its azo and ester functionalities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules, potentially leading to therapeutic effects. The ester group can undergo hydrolysis, releasing the active components that exert biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzene derivatives: Compounds such as nitrobenzene and aniline share structural similarities with the azo and phenyl groups.
Azo compounds: Compounds like azobenzene and methyl orange have similar azo linkages.
Ester compounds: Compounds such as ethyl acetate and methyl benzoate share the ester functional group.
Uniqueness
2-[(E)-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)METHYL]PHENYL (2E)-3-(4-BROMOPHENYL)PROP-2-ENOATE is unique due to its combination of azo, imine, and ester functionalities, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H20BrN3O2 |
|---|---|
Molecular Weight |
510.4 g/mol |
IUPAC Name |
[2-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C28H20BrN3O2/c29-23-13-10-21(11-14-23)12-19-28(33)34-27-9-5-4-6-22(27)20-30-24-15-17-26(18-16-24)32-31-25-7-2-1-3-8-25/h1-20H/b19-12+,30-20?,32-31? |
InChI Key |
IDVPFEBRTVSPHK-VUUQPMPTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CC=C3OC(=O)/C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CC=C3OC(=O)C=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11267033.png)

![ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11267051.png)
![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267053.png)
![2-[(3-methylphenyl)amino]-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B11267059.png)
![4-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}morpholine](/img/structure/B11267061.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267066.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11267073.png)
![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11267078.png)
![N-(4-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11267080.png)
![N-(4-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11267085.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide](/img/structure/B11267102.png)
![1-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one](/img/structure/B11267103.png)
